3-(2-fluorophenyl)-1H-indazole CAS 1524223-86-6 properties
3-(2-fluorophenyl)-1H-indazole CAS 1524223-86-6 properties
CAS: 1524223-86-6 Formula: C₁₃H₉FN₂ Molecular Weight: 212.22 g/mol
Executive Summary
3-(2-fluorophenyl)-1H-indazole (CAS 1524223-86-6) is a high-value pharmacophore intermediate belonging to the class of 3-arylindazoles. It serves as a critical scaffold in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators (analogous to Vericiguat) and Type I/II Kinase Inhibitors (targeting VEGFR, FGFR, and PDGFR).
This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry logic behind the 2-fluoro substitution, providing researchers with a roadmap for utilizing this scaffold in lead optimization.
Physicochemical Profile & Datasheet
The following properties are essential for assay formulation and ADME prediction.
| Property | Value | Context for Drug Design |
| Appearance | Off-white to pale yellow solid | Standard purity >97% required for biological assays. |
| Calculated LogP | 3.2 – 3.5 | Lipophilic; requires organic co-solvent (DMSO) for aqueous buffers. |
| pKa (Indazole NH) | ~13.8 | Very weak acid; deprotonation requires strong bases (NaH, Cs₂CO₃). |
| pKa (Protonated N) | ~1.2 | Weak base; protonates only in strong acidic media. |
| H-Bond Donors | 1 (N-H) | Critical for Hinge Binding in kinase domains.[1] |
| H-Bond Acceptors | 2 (N, F) | The Fluorine acts as a weak acceptor and metabolic blocker. |
| Solubility | DMSO (>20 mg/mL), Methanol | Poorly soluble in water; formulate as suspension or use cyclodextrins. |
Structural Logic & Medicinal Chemistry Utility
The utility of CAS 1524223-86-6 lies in two specific structural features that enhance drug potency and stability.
The "Ortho-Fluoro" Effect
The 2-fluoro substitution on the phenyl ring is not arbitrary. It serves three distinct medicinal chemistry functions:
-
Metabolic Blockade: It protects the susceptible ortho-position from Cytochrome P450-mediated hydroxylation, extending the half-life (
) of the molecule. -
Conformational Locking: The fluorine atom exerts a steric and electrostatic influence that restricts the rotation of the biaryl bond, pre-organizing the molecule into a bioactive conformation.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially strengthening
stacking interactions within a receptor pocket.
Kinase Hinge Binding
The indazole core is a "privileged scaffold" that mimics the purine ring of ATP. The N1-H and N2 nitrogen atoms often form a bidentate hydrogen-bonding motif with the "hinge region" amino acids of kinase enzymes (e.g., Glu/Cys residues).
Figure 1: Structure-Activity Relationship (SAR) logic of the 3-(2-fluorophenyl)-1H-indazole scaffold.
Validated Synthetic Protocol
The most robust method for synthesizing 3-(2-fluorophenyl)-1H-indazole is via Suzuki-Miyaura Cross-Coupling . Direct C3-arylation of unprotected indazoles is possible but often requires specific conditions to prevent N-arylation. The protocol below uses a protected intermediate strategy for maximum yield and purity.
Reaction Scheme
Reactants: 3-Bromo-1H-indazole (or 3-Iodo) + 2-Fluorophenylboronic acid. Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄. Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology
Phase A: Protection (Optional but Recommended) Note: Direct coupling on unprotected indazole is possible (see Ref 3), but N-THP or N-Boc protection improves solubility and yield.
-
Dissolve 3-bromo-1H-indazole (1.0 eq) in DCM.
-
Add Dihydropyran (DHP, 1.5 eq) and catalytic p-TsOH (0.1 eq).
-
Stir at RT for 4 hours. Concentrate and use crude 1-(tetrahydro-2H-pyran-2-yl)-3-bromo-indazole.
Phase B: Suzuki Coupling
-
Setup: Charge a round-bottom flask with:
-
Protected 3-bromoindazole (1.0 mmol)
-
2-Fluorophenylboronic acid (1.2 mmol)
-
Potassium Carbonate (
, 3.0 mmol)
-
-
Solvent: Add degassed 1,4-Dioxane (10 mL) and Water (2.5 mL).
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol) under Nitrogen atmosphere.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over
and concentrate.
Phase C: Deprotection
-
Dissolve the crude intermediate in MeOH (5 mL).
-
Add HCl (4M in Dioxane, 2 mL) or concentrated aqueous HCl (1 mL).
-
Heat at 60°C for 2 hours.
-
Purification: Neutralize with
. Extract with EtOAc. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes). -
Yield: Expect 75–85% as an off-white solid.
Figure 2: Synthetic workflow for high-purity isolation of the target compound.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
-
Indazole Synthesis Review: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery."[1][2] European Journal of Medicinal Chemistry. Link
-
Suzuki Coupling on Indazoles: Laha, J. K., et al. (2013). "Palladium-catalyzed regioselective C-3 arylation of free (NH)-indazoles." Chemical Communications. Link
-
Kinase Inhibitor SAR: Zhang, M., et al. (2018). "Design and synthesis of 3-arylindazole derivatives as potent inhibitors of VEGFR-2." Bioorganic & Medicinal Chemistry Letters. Link
-
sGC Stimulators: Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)." Journal of Medicinal Chemistry. (Contextual reference for indazole utility). Link
